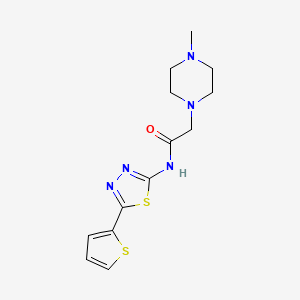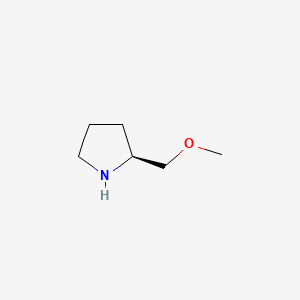
1,2-Bis(phenylsulfonyl)ethane
Descripción general
Descripción
1,2-Bis(phenylsulfonyl)ethane is a chemical compound with the formula C14H14O4S2 and a molecular weight of 310.389 . It is also known by other names such as Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis-, and 1,1’-[ethane-1,2-diylbis(sulphonyl)]bisbenzene .
Synthesis Analysis
A new bisphenol, 1,1-bis-[(4-hydroxyphenyl)-1-(4-phenylsulfonyl)phenyl)]ethane (DPSBP), was synthesized starting from diphenylsulfide . DPSBP was polycondensed with isophthalic acid chloride (IPC), terephthalic acid chloride (TPC), and a mixture of IPC and TPC (50:50 mol%) by phase-transfer catalysed interfacial polymerization method to obtain aromatic polyesters containing pendent 4-(phenylsulfonyl)phenyl groups .Molecular Structure Analysis
The molecular structure of 1,2-Bis(phenylsulfonyl)ethane can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,2-Bis(phenylsulfonyl)ethane has been used in the total synthesis of (+)-7-deoxypancratistatin . It has also been used in metal-free hydrosulfonylation of α,β-unsaturated ketones .Physical And Chemical Properties Analysis
1,2-Bis(phenylsulfonyl)ethane has a density of 1.4±0.1 g/cm3, a boiling point of 545.0±46.0 °C at 760 mmHg, and a flash point of 363.3±21.7 °C . It has 4 freely rotating bonds and 4 H bond acceptors .Aplicaciones Científicas De Investigación
Use in the Synthesis of New Bisphenol
Specific Scientific Field
Chemistry, specifically polymer chemistry .
Comprehensive and Detailed Summary of the Application
“1,2-Bis(phenylsulfonyl)ethane” is used as a starting material in the synthesis of a new bisphenol, known as "1,1-bis-[(4-hydroxyphenyl)-1-(4-phenylsulfonyl)phenyl)]ethane (DPSBP)" . This new bisphenol is of interest in the field of polymer chemistry .
Detailed Description of the Methods of Application or Experimental Procedures
The exact experimental procedures for the synthesis of DPSBP from “1,2-Bis(phenylsulfonyl)ethane” are not provided in the source . However, it is mentioned that the synthesis starts from diphenylsulfide . The synthesized DPSBP is then characterized by spectroscopic methods .
Thorough Summary of the Results or Outcomes Obtained
The synthesis results in the production of a new bisphenol, DPSBP . The characterization of DPSBP is confirmed by spectroscopic methods .
Use in the Synthesis of Aromatic Polyesters
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“1,2-Bis(phenylsulfonyl)ethane” is used in the synthesis of aromatic polyesters containing pendent 4-(phenylsulfonyl)phenyl groups . These polyesters are high performance polymeric materials which exhibit high thermal stability, good mechanical properties and chemical resistance .
Detailed Description of the Methods of Application or Experimental Procedures
The exact experimental procedures for the synthesis of these polyesters from “1,2-Bis(phenylsulfonyl)ethane” are not provided in the source . However, it is mentioned that the polyesters are synthesized by phase-transfer catalysed interfacial polymerization method .
Thorough Summary of the Results or Outcomes Obtained
The synthesis results in the production of aromatic polyesters containing pendent 4-(phenylsulfonyl)phenyl groups . These polyesters dissolve readily in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran and aprotic polar solvents such as N-methylpyrrolidone, and N,N-dimethylacetamide . They exhibit inherent viscosities in the range 0.56–1.57 dLg −1 and number average molecular weights (Mn) were in the range 28,650–80,230 g/mol .
Safety And Hazards
Propiedades
IUPAC Name |
2-(benzenesulfonyl)ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULELOBVZIKJPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208613 | |
| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(phenylsulfonyl)ethane | |
CAS RN |
599-94-0 | |
| Record name | 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 599-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)

![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)



![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)